molecular formula C22H22O3 B11044049 Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate

Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate

Cat. No.: B11044049
M. Wt: 334.4 g/mol
InChI Key: YIJYLBFWMWNLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate is an organic compound with a complex structure featuring a cyclohexene ring substituted with phenyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of phenyl groups and the carboxylate ester. Key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain substituents with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate: Similar in structure but with an ethyl ester instead of an isopropyl ester.

    Methyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate: Another similar compound with a methyl ester group.

Uniqueness

Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in applications where precise control over chemical properties is required.

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

propan-2-yl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H22O3/c1-15(2)25-22(24)21-19(17-11-7-4-8-12-17)13-18(14-20(21)23)16-9-5-3-6-10-16/h3-12,14-15,19,21H,13H2,1-2H3

InChI Key

YIJYLBFWMWNLNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.